3-bromophthalic Acid
Overview
Description
3-Bromophthalic acid, with the chemical formula C8H5BrO4, is a brominated derivative of phthalic acid. It is a white crystalline solid known for its applications in various chemical processes. The compound is characterized by the presence of bromine and carboxylic acid functional groups .
Scientific Research Applications
3-Bromophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Safety and Hazards
3-Bromophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophthalic acid can be synthesized through several methods. One common approach involves the bromination of phthalic anhydride. The process typically includes the following steps:
- Dissolving phthalic anhydride and sodium hydroxide in water to form a reactant solution.
- Adding sodium bromide and sodium hypochlorite under ultrasonic conditions to facilitate the bromination reaction.
- Controlling the pH of the reaction mixture to ensure optimal conditions for the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process is designed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form phthalic acid or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions can yield various brominated derivatives.
- Oxidation reactions can produce phthalic anhydride or other oxidized products.
- Reduction reactions typically result in phthalic acid or its reduced forms .
Mechanism of Action
The mechanism of action of 3-bromophthalic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify other molecules, leading to diverse biological effects .
Comparison with Similar Compounds
3-Chlorophthalic Acid: Similar in structure but contains a chlorine atom instead of bromine.
3-Iodophthalic Acid: Contains an iodine atom, leading to different reactivity and applications.
Phthalic Acid: The parent compound without any halogen substitution.
Uniqueness: 3-Bromophthalic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-bromophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGFNQRFPUUACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461661 | |
Record name | 3-bromophthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-69-8 | |
Record name | 3-Bromophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromophthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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